

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ageliferin

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Compound of Interest

Compound Name: *Ageliferin*

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Abstract

Ageliferin, a marine alkaloid isolated from sponges of the genus *Agelas*, has garnered significant attention within the scientific community due to its complex molecular architecture and promising biological activities, including antiviral, antimicrobial, and Cbl-b inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Ageliferin**, supported by available spectroscopic data and insights from total synthesis efforts. Detailed experimental methodologies for key synthetic steps are outlined, and the proposed biosynthetic pathway and its role as a Cbl-b inhibitor are visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Ageliferin is a dimeric pyrrole-imidazole alkaloid. Its molecular formula is $C_{22}H_{24}Br_2N_{10}O_2$, corresponding to a molecular weight of 620.3 g/mol .[3] The core of **Ageliferin** consists of a central, highly substituted tetrahydrobenzimidazole ring system. This core is flanked by two 4-bromo-1H-pyrrole-2-carboxamide moieties and a 2-amino-1H-imidazol-5-yl group.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for **Ageliferin** is N-[[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide].[3] The structure possesses three contiguous stereocenters on the cyclohexene ring of the tetrahydrobenzimidazole core, with the absolute configuration established as (5S, 6R, 7R). The relative stereochemistry has been confirmed through various total synthesis campaigns.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of **Ageliferin** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ Br ₂ N ₁₀ O ₂	[3]
Molecular Weight	620.3 g/mol	[3]
Exact Mass	618.04505 Da	[3]
XLogP3-AA	1.4	[3]
Hydrogen Bond Donor Count	8	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	6	[3]

Spectroscopic Data

The structural elucidation of **Ageliferin** has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants is not readily found in the literature, data from various total synthesis publications confirm the overall structure.

Note: Detailed, tabulated NMR and X-ray crystallographic data for **Ageliferin** are not available in publicly accessible databases. The structural information is derived from the characterization data presented in primary literature describing its isolation and total synthesis.

Experimental Protocols

The total synthesis of **Ageliferin** has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. Several distinct strategies have been developed to construct its complex architecture. Below are outlines of key experimental approaches.

Asymmetric Synthesis via Oxidative Radical Cyclization

An asymmetric synthesis of ent-**Ageliferin** has been reported, utilizing a Mn(III)-mediated oxidative radical tandem cyclization as a key step to construct the core skeleton.^[4] This approach is biomimetic, mimicking a putative [4+2] dimerization of hymenidin precursors.

Key Reaction Steps:^[4]

- **Preparation of the Cyclization Precursor:** A linear precursor containing both the vinylimidazole and the diene functionalities is synthesized through a multi-step sequence.
- **Mn(OAc)₃-mediated Oxidative Radical Cyclization:** The precursor is treated with manganese(III) acetate in acetic acid at elevated temperatures to induce the key cyclization, forming the tetrahydrobenzimidazole core with the desired stereochemistry.
- **Elaboration to **Ageliferin**:** The cyclized intermediate is then carried forward through a series of functional group manipulations, including the introduction of the 2-aminoimidazole and the two bromopyrrole carboxamide moieties, to afford the final natural product.

Synthesis via Ring Expansion of a Spirocyclic Precursor

Another elegant approach involves the ring expansion of a spirocyclic precursor, which is itself derived from reduction.^[2]

Key Reaction Steps:^[2]

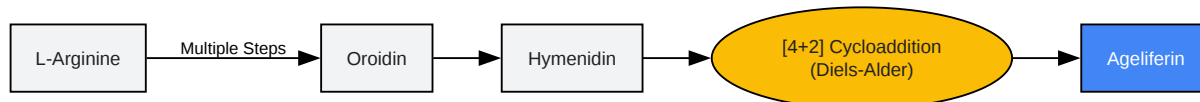
- **Synthesis of the Spirocyclic Precursor:** A complex spiroaminal is synthesized over several steps.
- **Samarium(II) Iodide Mediated Reduction and Rearrangement:** The spirocyclic precursor is treated with excess samarium(II) iodide in aqueous THF. This effects debromination and reduction of a glycohydrazide carbonyl to a hemiaminal.

- Acid-Catalyzed Ring Expansion: The resulting hemiaminal is exposed to trifluoroacetic anhydride in trifluoroacetic acid, which initiates a ring-expanding rearrangement to form the tetrahydrobenzimidazole core of **Ageliferin**.
- Final Deprotection: A final hydrolytic workup yields the natural product.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Ageliferin

Ageliferin is believed to be biosynthesized in marine sponges from the precursor amino acid L-arginine, which is converted to oroidin and hymenidin. A proposed key step in the formation of **Ageliferin** is a formal [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a hymenidin-like monomer.^[4]

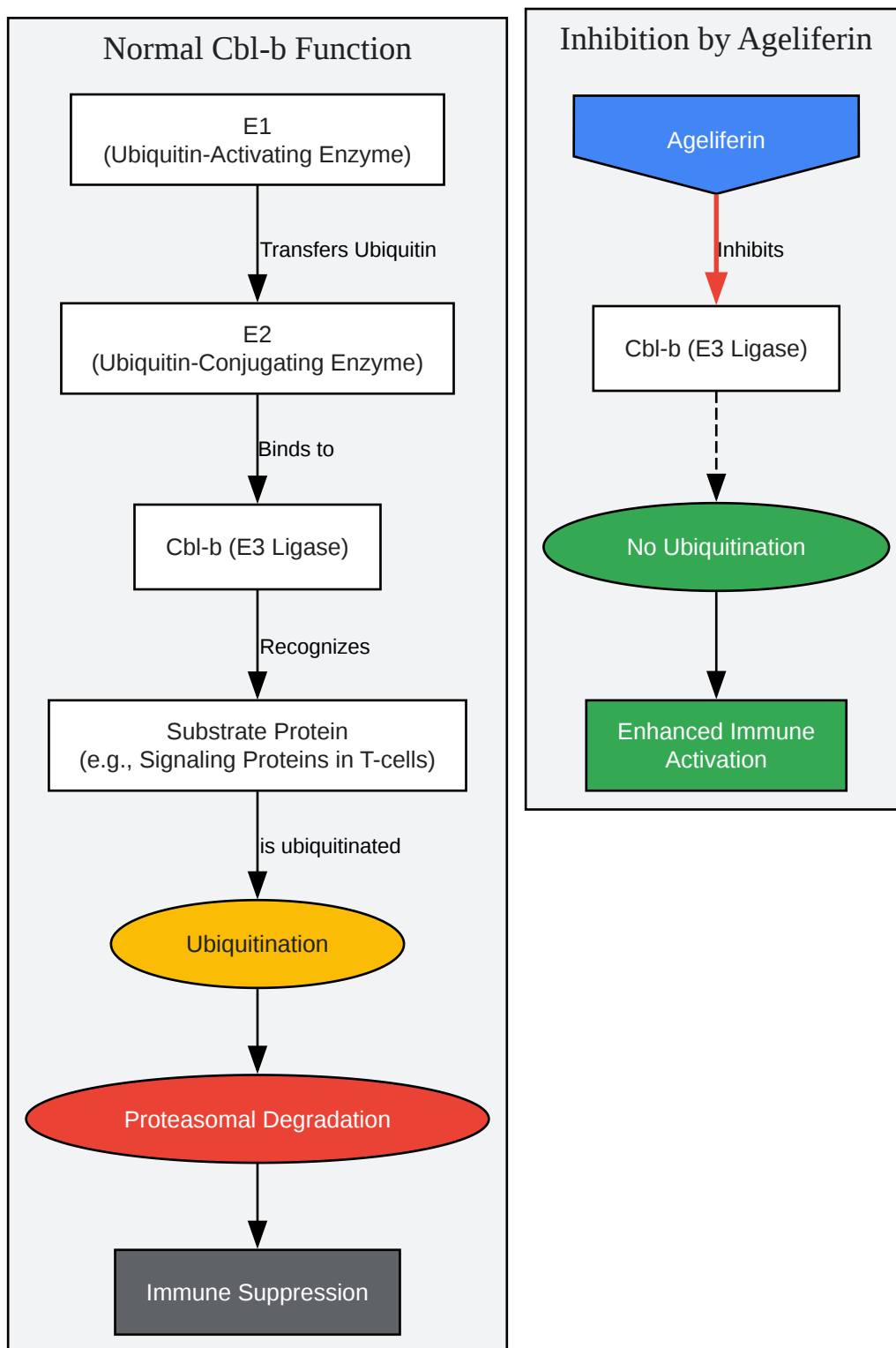


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Caption: Proposed biosynthetic pathway of **Ageliferin**.

Cbl-b Mediated Ubiquitination and Inhibition

Ageliferin and its derivatives have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b.^[5] Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, **Ageliferin** can potentially enhance the immune response. The diagram below illustrates the general mechanism of Cbl-b mediated ubiquitination and its inhibition.



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Caption: Cbl-b ubiquitination pathway and its inhibition by **Ageliferin**.

Conclusion

Ageliferin remains a molecule of significant interest due to its intricate chemical structure and its potential as a lead compound in drug discovery. The stereochemically dense core and multiple nitrogen-containing heterocycles present a formidable synthetic challenge that has spurred the development of novel synthetic methodologies. While detailed quantitative structural data from X-ray crystallography and a comprehensive, assigned NMR dataset are not readily available in the public domain, the collective body of work on its total synthesis has unequivocally established its structure and stereochemistry. The discovery of its Cbl-b inhibitory activity opens new avenues for its investigation as an immunomodulatory agent. This guide provides a foundational understanding of **Ageliferin**'s chemistry and biology, intended to facilitate further research and development efforts.

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